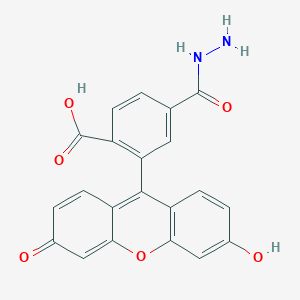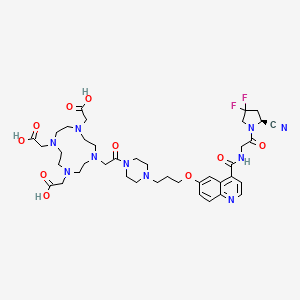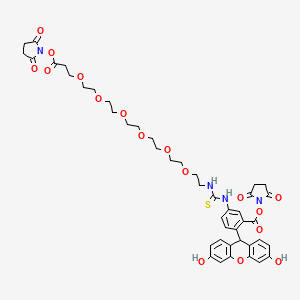
Fluorescein-PEG6-bis-NHS ester
Übersicht
Beschreibung
Fluorescein-PEG6-bis-NHS ester is a fluorescein-labeled PEG derivative containing two NHS groups . It is used in the synthesis of PROTACs , which are molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
Fluorescein-PEG6-bis-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of Fluorescein-PEG6-bis-NHS ester is 939.0 g/mol . The molecular formula is C44H50N4O17S . It contains a fluorescein functional group .Chemical Reactions Analysis
Fluorescein-PEG6-bis-NHS ester enables labeling for antibodies and other purified proteins at primary amines (lysine side chains) . The hydrophilic PEG spacer arm increases solubility in aqueous media .Physical And Chemical Properties Analysis
Fluorescein-PEG6-bis-NHS ester has a molecular weight of 939.0 g/mol . The functional group is carboxylic acid . The fluorophores are fluorescein . The molecular formula is C44H50N4O17S . The CAS No. is 2055105-59-2 .Wissenschaftliche Forschungsanwendungen
Protein Labeling
Fluorescein-PEG6-bis-NHS ester is widely used in protein labeling . The NHS ester group reacts with primary amines present in proteins (such as lysine side chains), forming a stable covalent bond . This allows the fluorescein to be attached to the protein, enabling it to be detected using fluorescence microscopy or flow cytometry .
Antibody Labeling
This compound is also used to label antibodies for use as immunofluorescent probes . The fluorescein provides a fluorescent signal that can be detected when the antibody binds to its target, allowing researchers to visualize the location of specific proteins in cells or tissues .
Oligonucleotide Labeling
Fluorescein-PEG6-bis-NHS ester can be used to label oligonucleotides for use as hybridization probes . The fluorescein provides a fluorescent signal that can be detected when the oligonucleotide binds to its complementary sequence, allowing researchers to visualize the location of specific DNA or RNA sequences in cells or tissues .
Western Blotting
In Western blotting, this compound is used to detect proteins separated by gel electrophoresis . The fluorescein-labeled antibodies bind to the target protein on the blot, and the fluorescence signal from the fluorescein can be detected, allowing the protein to be identified and quantified .
ELISA
In enzyme-linked immunosorbent assays (ELISA), Fluorescein-PEG6-bis-NHS ester is used to label antibodies . The fluorescein provides a fluorescent signal that can be detected when the antibody binds to its target, allowing the amount of target protein in a sample to be quantified .
Fluorescence Imaging
Fluorescein-PEG6-bis-NHS ester is used in fluorescence imaging . The fluorescein provides a strong fluorescent signal that can be detected using a fluorescence microscope, allowing researchers to visualize the location of specific molecules in cells or tissues .
Bioconjugation
This compound is used in bioconjugation . The NHS ester group reacts with primary amines present in biomolecules (such as proteins or nucleic acids), allowing the fluorescein to be attached to the biomolecule . This enables the biomolecule to be detected or tracked using fluorescence techniques .
Drug Delivery
Fluorescein-PEG6-bis-NHS ester can be used in drug delivery systems . The fluorescein can be used to track the location and release of the drug, while the PEG spacer arm can improve the solubility of the drug in aqueous media .
Wirkmechanismus
Target of Action
Fluorescein-PEG6-bis-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system . The compound acts as a linker, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein .
Mode of Action
The compound contains two NHS ester groups, which enable it to bind to primary amines, typically found on lysine side chains of proteins . This allows it to form a bridge between the E3 ubiquitin ligase and the target protein . Once this connection is established, the target protein is marked for degradation by the ubiquitin-proteasome system .
Biochemical Pathways
The key biochemical pathway involved in the action of Fluorescein-PEG6-bis-NHS ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By linking the target protein to an E3 ubiquitin ligase, the compound facilitates the tagging of the target protein with ubiquitin, a signal for proteasomal degradation .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of Fluorescein-PEG6-bis-NHS ester is the degradation of the target protein . By facilitating the tagging of the target protein with ubiquitin, the compound leads to the protein being recognized and degraded by the proteasome . This can result in the modulation of cellular processes in which the target protein is involved.
Action Environment
The action of Fluorescein-PEG6-bis-NHS ester is influenced by the intracellular environment. The efficiency of protein degradation can be affected by factors such as the abundance and activity of E3 ubiquitin ligases, the accessibility of the target protein, and the capacity of the proteasome
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(3,6-dihydroxy-9H-xanthen-9-yl)-5-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O17S/c49-29-2-5-32-35(26-29)63-36-27-30(50)3-6-33(36)42(32)31-4-1-28(25-34(31)43(56)65-48-39(53)9-10-40(48)54)46-44(66)45-12-14-58-16-18-60-20-22-62-24-23-61-21-19-59-17-15-57-13-11-41(55)64-47-37(51)7-8-38(47)52/h1-6,25-27,42,49-50H,7-24H2,(H2,45,46,66) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQSEQWGGWBICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC(=C(C=C2)C3C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)C(=O)ON6C(=O)CCC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N4O17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



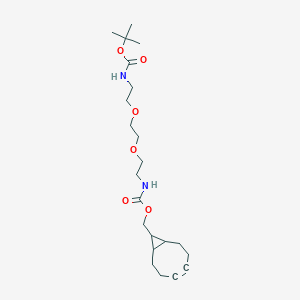


![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)

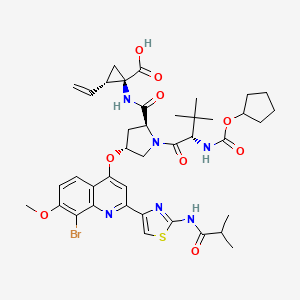
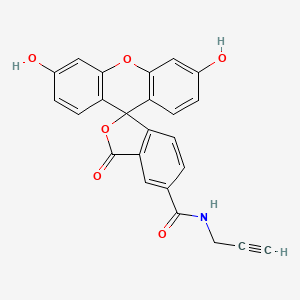
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)
![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)
